Dendrodolide L

Description

Overview of Macrolactone Chemistry and Biological Significance

Macrolactones are a class of organic compounds characterized by a large lactone (cyclic ester) ring containing at least twelve atoms. ncsu.edudrugtargetreview.comdrugdiscoverynews.comla.gov The term "macrolide" was initially used for antimicrobial natural products featuring a macrolactone ring with attached deoxygenated carbohydrate residues, but is now more broadly used to describe any large ring lactone. beilstein-journals.org These molecules are often titanic in size and possess complex structures, which can make them challenging to synthesize in a laboratory setting. ncsu.edudrugtargetreview.comdrugdiscoverynews.com

Despite the synthetic difficulties, macrolactones are of significant interest to scientists due to their diverse and potent biological activities. mdpi.comekb.eg Their ability to bind to challenging protein targets makes them suitable candidates for a wide range of therapeutic applications. ncsu.edudrugtargetreview.comdrugdiscoverynews.com Many macrolactones have demonstrated utility in drug discovery and as advanced functional materials. mdpi.com The broad spectrum of bioactivity has established macrolactones as an important class of natural products in medicine and biology. bas.bg

Table 1: General Biological Activities of Macrolactones

| Biological Activity | Description | References |

|---|---|---|

| Antibiotic/Antibacterial | Effective against a variety of bacteria, particularly Gram-positive strains, by inhibiting protein synthesis. drugtargetreview.comdrugdiscoverynews.comnih.govontosight.ai | drugtargetreview.comdrugdiscoverynews.comnih.govontosight.ai |

| Antifungal | Exhibit properties that inhibit the growth of various fungi. drugtargetreview.comdrugdiscoverynews.comontosight.aitandfonline.com | drugtargetreview.comdrugdiscoverynews.comontosight.aitandfonline.com |

| Antiviral | Show activity against certain viruses. drugtargetreview.comdrugdiscoverynews.comtandfonline.com | drugtargetreview.comdrugdiscoverynews.comtandfonline.com |

| Antiparasitic | Effective against parasites, including those that cause malaria. ncsu.edudrugtargetreview.comdrugdiscoverynews.com | ncsu.edudrugtargetreview.comdrugdiscoverynews.com |

| Cytotoxic/Antitumor | Display growth inhibitory activity against various cancer cell lines. tandfonline.commdpi.com | tandfonline.commdpi.com |

| Immunomodulatory | Can modulate the immune system, which may be beneficial for inflammatory and autoimmune conditions. ontosight.ai | ontosight.ai |

Classification and Structural Features of Twelve-Membered Macrolides

Macrolides are systematically classified based on the number of atoms in their macrolactone ring. la.govnih.gov The main classes include 12-, 14-, 15-, and 16-membered macrolides. ontosight.aislideshare.netmsdvetmanual.com

The 12-membered macrolides are a relatively rare family of natural products, typically derived from fungal hexaketide metabolites. acs.org Their fundamental structure consists of a 12-membered lactone ring, which is often substituted with a methyl group at the C-11 position. acs.org The chemical diversity within this family arises from differences in oxidation states—such as hydroxylation or ketolization at various positions (C-3, C-4, C-5, and/or C-7)—and the presence of double bonds at different locations within the ring. acs.org

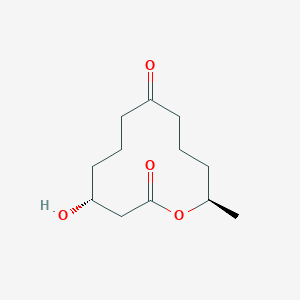

Dendrodolide L is a member of this specific class. researchgate.netmdpi.comtandfonline.com Its structure conforms to the characteristic 12-membered macrocyclic lactone framework. tandfonline.com The absolute configuration of Dendrodolide L has been determined as (3R,11R) through spectroscopic analysis and X-ray single-crystal diffraction studies. tandfonline.comtandfonline.com Dendrodolide L has shown in vitro cytotoxicity against the HCT-116 tumor cell line. tandfonline.comtandfonline.com

Table 2: Chemical Properties of Dendrodolide L

| Property | Value | References |

|---|---|---|

| Molecular Formula | C12H20O4 | usbio.netmdpi.com |

| Molecular Weight | 228.28 g/mol | usbio.net |

| CAS Number | 1422433-78-0 | usbio.netchemsrc.com |

| Absolute Configuration | (3R,11R) | tandfonline.comtandfonline.com |

Phylogenetic Placement and Biosynthetic Origin Context of Dendrodolides

The dendrodolide family of natural products, including Dendrodolide L, has been isolated from marine-derived fungi. rsc.org Specifically, thirteen dendrodolides (A-M) were first identified from the fungus Dendrodochium sp. mdpi.comacs.orgresearchgate.netacs.org This fungus was found living in association with the sea cucumber Holothuria nobilis, which was collected from the South China Sea. acs.orgresearchgate.nettandfonline.comusbio.net Subsequently, Dendrodolide L and other related compounds were also isolated from Cladosporium sp., another fungus derived from the gorgonian Anthogorgia ochracea, also sourced from the South China Sea. mdpi.commdpi.comnih.govnih.gov

From a biosynthetic perspective, dendrodolides are classified as polyketides. mdpi.comsemanticscholar.org It is proposed that their biosynthesis originates from a hexaketide starter unit. mdpi.com The structural variety observed within the dendrodolide family, including the co-isolation of several epimeric pairs, points to the complex stereospecificity of the β-ketoreductase enzymes involved in the polyketide synthesis pathway. acs.orgacs.org

Table 3: Natural Sources of Dendrodolide L

| Source Organism (Fungus) | Host Organism | Geographic Location | References |

|---|---|---|---|

| Dendrodochium sp. | Sea cucumber (Holothuria nobilis) | South China Sea | mdpi.comacs.orgresearchgate.nettandfonline.comusbio.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

(4R,12R)-4-hydroxy-12-methyl-oxacyclododecane-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-9-4-2-5-10(13)6-3-7-11(14)8-12(15)16-9/h9,11,14H,2-8H2,1H3/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSHFXUEHSFCBA-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC(CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)CCC[C@H](CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Origin, and Ecological Context of Dendrodolide L

Discovery and Initial Isolation from Marine Fungi

Dendrodolide L was first discovered as part of a broader investigation into the secondary metabolites of marine-derived fungi. acs.orgnih.gov It belongs to a class of compounds known as 12-membered macrolides. acs.orgnih.gov The initial isolation of Dendrodolide L, along with several other related dendrodolides (A-M), was reported from the fungus Dendrodochium sp. acs.orgnih.gov This fungus was found living in association with a marine animal. acs.orgnih.gov Subsequent research also led to the isolation of Dendrodolide L from a different fungal species, Cladosporium sp., which was associated with a gorgonian coral. nih.govmdpi.com These discoveries highlight the largely untapped chemical diversity of fungi in marine environments. mdpi.comresearchgate.net

Fungal Producer Organisms and Their Marine Associations

The production of Dendrodolide L has been attributed to two distinct fungal species, each found in a symbiotic or associative relationship with a marine invertebrate host.

Dendrodochium sp. Associated with Holothuria nobilis (Sea Cucumber)

The first reported source of Dendrodolide L was a fungus identified as Dendrodochium sp. acs.orgnih.gov This fungus was isolated from the tissues of the sea cucumber Holothuria nobilis. acs.orgnih.govnih.govacs.org The sea cucumber was collected from the waters of the South China Sea. acs.orgnih.govnih.govacs.org This association is a key example of the symbiotic relationships that can exist between microorganisms and larger marine animals, which can lead to the production of unique chemical compounds. mdpi.com The isolation of a series of thirteen new 12-membered macrolides, including Dendrodolide L, from this fungal strain marked the first time such compounds had been reported from the Dendrodochium genus. acs.orgnih.gov

Cladosporium sp. RA07-1 Associated with Anthogorgia ochracea (Gorgonian)

Dendrodolide L has also been isolated from the fungal strain Cladosporium sp. RA07-1. nih.govmdpi.commdpi.com This fungus was derived from the inner tissues of a gorgonian coral, Anthogorgia ochracea. nih.govmdpi.commdpi.comnih.gov The gorgonian was collected from the Weizhou coral reef in the South China Sea in April 2011. nih.gov This particular strain of Cladosporium was one of fourteen fungal strains cultured from the gorgonian and was selected for further chemical investigation due to its cytotoxic activity. nih.gov The isolation of Dendrodolide L from this source, alongside other macrolides, further demonstrates that different fungal species, in association with different marine hosts, can produce the same or similar bioactive compounds. mdpi.commdpi.comresearchgate.net

Geographical Distribution of Source Organisms (South China Sea)

The source organisms for Dendrodolide L have been exclusively reported from the South China Sea, a marginal sea of the Western Pacific Ocean. nus.edu.sgresearchgate.net The Dendrodochium sp. fungus was isolated from a sea cucumber, Holothuria nobilis, collected in this region. acs.orgnih.govresearchgate.netresearchgate.net Similarly, the Cladosporium sp. RA07-1 fungus was obtained from a gorgonian, Anthogorgia ochracea, also found in the South China Sea, specifically from the Weizhou coral reef. nih.govnih.gov The South China Sea is recognized for its rich marine biodiversity, encompassing a wide array of ecosystems from coral reefs to deep-sea basins, which provides a fertile ground for the discovery of novel natural products. nus.edu.sgkahaku.go.jpresearchgate.netyale.edu

Stereochemical Elucidation and Conformational Analysis of Dendrodolide L

Advanced Spectroscopic Methods for Structural Assignment

The foundational structural work on the dendrodolide family, including Dendrodolide L, relied on a combination of powerful spectroscopic techniques to determine atomic connectivity and absolute configuration.

X-ray single-crystal diffraction stands as an unequivocal method for determining the absolute configuration of chiral molecules, provided that high-quality crystals can be obtained. researchgate.netnih.gov This technique works by analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystalline solid. A phenomenon known as anomalous dispersion or resonant scattering, which is particularly effective when heavier atoms are present, allows for the unambiguous determination of the spatial arrangement of atoms, thereby establishing the absolute stereochemistry. mit.educhem-soc.si

For the class of dendrodolides, isolated from a fungus associated with the sea cucumber Holothuria nobilis, X-ray single-crystal diffraction was a key technique used to elucidate their structures. researchgate.netresearchgate.netresearchgate.net While not every member of the extensive dendrodolide family (A-M) may have been individually crystallized, the successful X-ray analysis of representative members provided a definitive stereochemical benchmark for the entire class. researchgate.netresearchgate.net This crystallographic data served as a crucial reference point, validating the results obtained from other spectroscopic and chiroptical methods used across the family, including for Dendrodolide L. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for determining the planar structure and relative stereochemistry of Dendrodolide L. researchgate.netaocs.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assemble the molecular puzzle piece by piece.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provided information on the number and environment of protons, while the ¹³C NMR spectrum revealed the number of unique carbon atoms in the molecule. aocs.orgnih.gov

2D NMR Experiments:

Correlation Spectroscopy (COSY): This experiment identified proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of connected proton networks within the molecule. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identified protons that are close in space, providing crucial information about the relative configuration of stereocenters and the preferred conformation of the macrolide ring.

The collective data from these NMR experiments allowed for the complete assignment of the constitution and relative stereochemistry of Dendrodolide L. researchgate.net

| NMR Data Type | Information Obtained for Dendrodolide L |

| ¹H NMR | Reveals proton chemical shifts, integrations, and coupling constants, defining the proton environment. |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O). |

| COSY | Establishes ¹H-¹H connectivity, mapping out adjacent proton relationships. |

| HSQC / HMQC | Correlates protons to their directly bonded carbons for unambiguous assignment. |

| HMBC | Shows long-range ¹H-¹³C correlations, connecting molecular fragments and confirming the macrolide structure. |

| NOESY | Provides through-space correlations between protons, defining relative stereochemistry and conformational preferences. |

Chiroptical Studies for Absolute Configuration Determination

While NMR established the relative stereochemistry, chiroptical methods were vital for assigning the absolute configuration of the stereogenic centers in Dendrodolide L.

The modified Mosher's method is a well-established NMR-based technique for determining the absolute configuration of secondary alcohols. encyclopedia.pub The method involves the esterification of the alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride, to form diastereomeric esters. libretexts.org

The absolute configurations of the dendrodolides were assigned in part using this method. researchgate.netresearchgate.netresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the alcohol can be deduced. encyclopedia.pubrsc.org Protons on one side of the MTPA plane in the conformational model will exhibit positive Δδ values, while those on the other side will show negative values, allowing for a definitive assignment of the stereocenter. encyclopedia.pub

| Parameter | Description | Application to Dendrodolide L |

| (R)-MTPA Ester | Derivative formed by reacting a secondary alcohol in Dendrodolide L with (R)-MTPA chloride. | ¹H NMR spectrum is recorded. |

| (S)-MTPA Ester | Derivative formed by reacting the same alcohol with (S)-MTPA chloride. | ¹H NMR spectrum is recorded. |

| Δδ (δS - δR) | The difference in chemical shifts for protons in the (S)-ester versus the (R)-ester. | The sign of Δδ for protons neighboring the stereocenter determines its absolute configuration (e.g., 3R, 7S, etc.). |

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pubmdpi.com This technique is highly sensitive to the absolute configuration of the entire molecule. nih.gov

A particularly powerful application of ECD is the exciton (B1674681) chirality method (Exciton-Coupled Circular Dichroism or ECCD). researchgate.net This phenomenon occurs when two or more chromophores are positioned close to each other in a chiral fashion, causing their electronic transitions to couple. biologic.net This coupling results in a characteristic bisignate (two-branched) Cotton effect in the ECD spectrum. The sign of this "exciton couplet" (positive or negative) is directly related to the helicity or twist between the electric transition dipole moments of the interacting chromophores, allowing for a non-empirical assignment of their relative orientation and, by extension, the absolute configuration. researchgate.netmertenlab.de The determination of the absolute configuration of the dendrodolides was supported by both ECCD and ECD analysis. researchgate.netresearchgate.netresearchgate.net

To confidently assign the absolute configuration from experimental ECD spectra, especially for flexible molecules like macrolides, theoretical calculations are now standard practice. nih.gov Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to predict the ECD spectrum of a given stereoisomer. respectprogram.orgcore.ac.uk

The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Calculating the ECD spectrum for each significant conformer using TDDFT.

Averaging the calculated spectra, weighted by their Boltzmann population, to generate a final theoretical spectrum for a proposed absolute configuration.

This theoretical spectrum is then compared with the experimental ECD spectrum. rsc.org A good match between the experimental and calculated spectra provides powerful evidence for the assigned absolute configuration. For the dendrodolide family, TDDFT calculations were employed to support the ECD data, solidifying the stereochemical assignments. researchgate.netresearchgate.netresearchgate.net This integrated experimental and computational approach is essential for resolving the complex stereochemistry of flexible natural products like Dendrodolide L. researchgate.net

Conformational Dynamics and Their Influence on Chiroptical Properties

The chiroptical properties of Dendrodolide L, a 12-membered macrolide, are intrinsically linked to its complex conformational dynamics. researchgate.netresearchgate.net Unlike rigid structures, the flexible macrolide ring of Dendrodolide L can adopt multiple low-energy conformations in solution. This conformational heterogeneity plays a decisive role in its observed chiroptical behavior, particularly its Electronic Circular Dichroism (ECD) spectrum. researchgate.net

Research into the stereostructure of Dendrodolide L and its related compounds has revealed that a simple comparison of experimental ECD spectra is insufficient for the unambiguous assignment of absolute configurations. researchgate.netresearchgate.net The final appearance of the ECD spectrum is a population-weighted average of the spectra of all significant conformers present at equilibrium. Therefore, a thorough conformational analysis is a critical prerequisite for accurately interpreting these chiroptical properties. researchgate.net

The definitive stereochemical assignment for Dendrodolide L was achieved through a sophisticated approach that combines experimental ECD measurements with high-level quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT). researchgate.netresearchgate.net This computational method allows for the prediction of ECD spectra by considering the contributions of the various stable conformers of the molecule.

The general workflow for this type of analysis is a multi-step process, as detailed in the table below.

Table 1: General Workflow for TDDFT-ECD Calculation and Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Conformational Search | A computational search for all possible low-energy spatial arrangements (conformers) of the molecule is performed, typically using molecular mechanics methods. | To identify all stable conformers that could exist in a significant population at room temperature. |

| 2. Geometry Optimization | The geometry of each identified conformer is optimized using a higher level of theory, such as Density Functional Theory (DFT). | To find the precise minimum-energy structure for each conformer. |

| 3. ECD Spectra Calculation | The individual ECD spectrum for each optimized conformer is calculated using TDDFT. | To predict the chiroptical properties of each individual conformer. |

| 4. Boltzmann Averaging | The calculated ECD spectra of all conformers are averaged together, with each conformer's contribution weighted according to its predicted relative population based on the Boltzmann distribution. | To generate a final theoretical ECD spectrum that represents the conformational equilibrium of the molecule in solution. |

| 5. Comparison | The final, Boltzmann-averaged theoretical ECD spectrum is compared with the experimentally measured ECD spectrum. | To assign the absolute configuration of the molecule by finding the best match between the theoretical and experimental data. |

This rigorous analysis confirmed that the conformation of the flexible macrolide ring is the determining factor in the chiroptical properties of the dendrodolides. researchgate.netresearchgate.net The successful application of this method, which accounts for the molecule's dynamic nature, was essential for the correct elucidation of the absolute stereochemistry of Dendrodolide L. researchgate.net

Total Synthesis Strategies for Dendrodolide L and Analogues

Pioneering Synthetic Routes to Dendrodolide L

The initial successful syntheses of Dendrodolide L established a foundation for future work. One of the first reported total syntheses of Dendrodolide L was accomplished by D. K. Mohapatra and colleagues in 2015, utilizing trans-crotanaldehyde and 1,3-propane diol as starting materials. tandfonline.com Shortly after, Bujaranipalli and Das reported another synthesis starting from propane-1,3-diol. tandfonline.com Another early approach, developed by Regalla and coworkers, started from 5-bromopent-1-ene and prominently featured a regioselective epoxide ring-opening and a Yamaguchi macrolactonization as key steps. tandfonline.com These pioneering efforts demonstrated the feasibility of constructing the Dendrodolide L core and paved the way for the development of more refined and efficient synthetic strategies.

Convergent and Stereoselective Approaches in Total Synthesis

A key challenge in the synthesis of natural products is controlling the three-dimensional arrangement of atoms, a property known as stereochemistry. Stereoselective syntheses of Dendrodolide L have been developed that precisely control these spatial arrangements. One such synthesis of Dendrodolide L was achieved from known chiral epoxides, highlighting the use of regioselective ring-opening of the epoxide, Yamaguchi esterification, and a ring-closing metathesis (RCM) reaction. nih.govtandfonline.com Another efficient and stereoselective total synthesis of Dendrodolide L was developed from inexpensive and commercially available starting materials, also utilizing a convergent strategy that relies on Jacobsen kinetic resolution, regioselective epoxide ring-opening, and Yamaguchi macrolactonization. researchgate.net

Key Reaction Methodologies and Advanced Synthetic Transformations

The successful synthesis of Dendrodolide L and its analogues relies on a toolbox of powerful chemical reactions. These methods allow for the precise construction of the carbon skeleton and the installation of the required functional groups with high control over their stereochemistry.

Regioselective Epoxide Ring-Opening Reactions

Epoxides are three-membered ring structures containing an oxygen atom, and their ring-opening reactions are a versatile tool in organic synthesis. ajrconline.org In the context of Dendrodolide L synthesis, the regioselective opening of epoxides is a crucial step. tandfonline.comnih.govtandfonline.comresearchgate.net This means that the ring is opened at a specific carbon atom, which is essential for constructing the correct molecular architecture. For example, the reaction of an epoxide with dimethylsulfonium methylide can be used to introduce an allylic alcohol group, a key structural feature in some synthetic intermediates. researchgate.net The ability to control the regioselectivity of these reactions, often influenced by steric and electronic factors, is paramount for an efficient synthesis. mdpi.comorganic-chemistry.orgd-nb.info

Macrolactonization Techniques (e.g., Yamaguchi Esterification)

The formation of the large ring structure, or macrocycle, is a defining feature of Dendrodolide L. This is typically achieved through a macrolactonization reaction, which is an intramolecular esterification. numberanalytics.com The Yamaguchi esterification is a particularly effective method for this transformation. researchgate.netfrontiersin.orgorganic-chemistry.org This reaction utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, facilitating the ring-closing reaction with an alcohol group within the same molecule. frontiersin.org This method has been successfully employed in several total syntheses of Dendrodolide L and its analogues, often providing the desired macrolide in good yield. tandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net

| Macrolactonization Technique | Description | Key Reagents | Application in Dendrodolide L Synthesis |

| Yamaguchi Esterification | A powerful method for the formation of esters, particularly effective for creating large rings (macrolactones). frontiersin.orgorganic-chemistry.org | 2,4,6-trichlorobenzoyl chloride, DMAP (4-dimethylaminopyridine), Triethylamine. frontiersin.org | Used as a key step in multiple total syntheses to form the 12-membered ring of Dendrodolide L. tandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net |

Ring-Closing Metathesis (RCM) in Macrocycle Formation

Ring-closing metathesis (RCM) is another powerful reaction for forming cyclic molecules, including the macrocyclic ring of Dendrodolide L. harvard.eduwikipedia.orgnumberanalytics.com This reaction uses a metal catalyst, typically containing ruthenium, to join two terminal alkene (double bond) groups within a single molecule, forming a cyclic alkene and releasing ethylene (B1197577) gas. harvard.eduwikipedia.org RCM is known for its tolerance of various functional groups and its ability to form rings of different sizes. wikipedia.org Several synthetic routes to Dendrodolide L and related compounds have successfully utilized RCM to construct the 12-membered macrocycle. tandfonline.comresearchgate.netresearchgate.netresearchgate.net The choice between different generations of Grubbs catalysts can influence the efficiency and stereoselectivity of the ring closure. researchgate.net

| Reaction | Catalyst | Function | Significance in Dendrodolide L Synthesis |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ruthenium-based) | Forms a cyclic alkene from a diene (a molecule with two double bonds). harvard.eduwikipedia.org | A key strategy for constructing the 12-membered macrocyclic ring of Dendrodolide L. tandfonline.comresearchgate.netresearchgate.netresearchgate.net |

Asymmetric Induction Methods (e.g., Jacobsen Kinetic Resolution, Sharpless Asymmetric Epoxidation, Keck Asymmetric Allylation)

To achieve the correct stereochemistry of Dendrodolide L, chemists employ various asymmetric induction methods. These techniques use chiral catalysts or reagents to favor the formation of one enantiomer (non-superimposable mirror image) over the other.

Jacobsen Kinetic Resolution: This method is used to separate a mixture of enantiomers of an epoxide. researchgate.netresearchgate.net It involves the use of a chiral cobalt-based catalyst that selectively opens one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high purity. researchgate.net This technique has been a key step in several syntheses of Dendrodolide L and its analogues to establish crucial stereocenters. researchgate.netresearchgate.netresearchgate.net

Sharpless Asymmetric Epoxidation: This reaction is used to create chiral epoxides from allylic alcohols with high enantioselectivity. ajrconline.orgharvard.edu It employs a titanium-based catalyst with a chiral diethyl tartrate (DET) ligand. harvard.edu The choice of the L-(+)-DET or D-(−)-DET ligand determines which face of the double bond is epoxidized, leading to the desired enantiomer of the epoxide. ajrconline.org This method is instrumental in setting the stereochemistry of key building blocks for the synthesis of Dendrodolide L. researchgate.netresearchgate.net

Keck Asymmetric Allylation: This reaction involves the addition of an allyl group to an aldehyde to form a homoallylic alcohol with a new stereocenter. wikipedia.orgorgsyn.orglibretexts.org The reaction is catalyzed by a chiral titanium complex derived from BINOL (1,1'-bi-2-naphthol). wikipedia.orglibretexts.org The chirality of the BINOL ligand directs the allyl group to one face of the aldehyde, resulting in a highly enantioselective transformation. wikipedia.org The Keck allylation has been utilized to install specific stereocenters during the synthesis of Dendrodolide L. researchgate.netresearchgate.net

| Asymmetric Method | Purpose | Key Reagents/Catalyst | Role in Dendrodolide L Synthesis |

| Jacobsen Kinetic Resolution | Separation of a racemic epoxide mixture to obtain one enantiomer in high purity. researchgate.net | Chiral (salen)Co(III) complex. researchgate.net | Establishing key stereocenters in the synthesis. researchgate.netresearchgate.netresearchgate.net |

| Sharpless Asymmetric Epoxidation | Enantioselective synthesis of epoxides from allylic alcohols. ajrconline.orgharvard.edu | Ti(O-iPr)4, Diethyl tartrate (DET). harvard.edu | Creating chiral epoxide building blocks. researchgate.netresearchgate.net |

| Keck Asymmetric Allylation | Enantioselective addition of an allyl group to an aldehyde. wikipedia.orgorgsyn.orglibretexts.org | Ti(O-iPr)4, BINOL. wikipedia.orglibretexts.org | Installing specific stereocenters. researchgate.netresearchgate.net |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig Olefination, Alkylation of 1,3-Dithiane (B146892), Horner–Wadsworth–Emmons Olefination)

The construction of the carbon skeleton of Dendrodolide L relies on several strategic carbon-carbon bond-forming reactions. These methods are crucial for assembling the key fragments and establishing the desired stereochemistry and geometry of the molecule.

Wittig Olefination: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. total-synthesis.com In the context of dendrodolide synthesis, it has been employed as a key step. researchgate.netresearchgate.net For instance, one stereoselective total synthesis of Dendrodolide L utilized Wittig olefination as a pivotal reaction. researchgate.net The reaction's driving force is the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. total-synthesis.com Depending on the ylide's structure (stabilized, semi-stabilized, or non-stabilized), the stereochemical outcome (E or Z-alkene) can be controlled, which is critical for complex natural product synthesis. total-synthesis.comharvard.edu

Alkylation of 1,3-Dithiane: The use of 1,3-dithianes as acyl anion equivalents, a concept pioneered by Corey and Seebach, is a cornerstone of modern organic synthesis. beilstein-journals.orgmdpi.com This 'umpolung' strategy allows for the formation of carbon-carbon bonds by converting the typically electrophilic carbonyl carbon into a nucleophilic species. mdpi.com In syntheses of the dendrodolide family, the alkylation of 1,3-dithiane is a noted key reaction. researchgate.net Specifically, the synthesis of Dendrodolide A, a closely related analogue, involved the ring opening of an epoxide with 2-allyl-1,3-dithiane. researchgate.netresearchgate.net This methodology has also been applied to the synthesis of other macrolides, where a 1,3-dithiane is coupled with an optically pure epoxide. researchgate.net This approach is versatile, as the dithiane moiety can be subsequently hydrolyzed to reveal a carbonyl group or reduced to a methylene (B1212753) group. beilstein-journals.org

Horner–Wadsworth–Emmons (HWE) Olefination: The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. conicet.gov.ar It is renowned for its reliability and stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-alkene, which is a structural feature of many macrolides. conicet.gov.arrsc.org The HWE reaction has been identified as a key step in some synthetic approaches to Dendrodolide L. researchgate.net Its application is prevalent in the synthesis of natural products, where it is used to construct α,β-unsaturated carbonyl compounds and assemble complex fragments, often in the late stages of a synthetic sequence. conicet.gov.arthieme-connect.de

| Reaction | Role in Synthesis | Key Features | Relevant Analogues |

| Wittig Olefination | Forms C=C double bonds from carbonyls. total-synthesis.com | Utilizes phosphonium ylides; stereoselectivity is controllable. total-synthesis.comharvard.edu | Dendrodolide L researchgate.net |

| Alkylation of 1,3-Dithiane | Creates C-C bonds using an acyl anion equivalent. mdpi.com | 'Umpolung' of carbonyl reactivity; versatile intermediate. beilstein-journals.orgmdpi.com | Dendrodolide A researchgate.netresearchgate.net |

| Horner–Wadsworth–Emmons Olefination | Creates C=C double bonds, typically with high E-selectivity. conicet.gov.ar | Employs phosphonate carbanions; excellent for α,β-unsaturated systems. conicet.gov.arthieme-connect.de | Dendrodolide L researchgate.net, L-783290 rsc.org |

Development of Unified Synthetic Strategies for the Dendrodolide Family (Including E, F, G, I, J, and L)

The structural similarities among the dendrodolide family of natural products have prompted the development of unified synthetic strategies. researchgate.net Such an approach allows for the synthesis of multiple family members (E, F, G, I, J, and L) from a common set of intermediates and reactions, enhancing efficiency. researchgate.netacs.org

A successful unified strategy has been developed that employs a series of powerful and stereoselective reactions as key steps. researchgate.net These include:

Asymmetric Epoxidation: To install key chiral centers.

Keck and Brown Allylation: For the controlled formation of stereogenic centers during carbon-carbon bond formation. researchgate.netacs.org

Yamaguchi Esterification: A mild and effective method for the formation of the ester bond that precedes macrolactonization. researchgate.netnih.gov

Ring-Closing Metathesis (RCM): A robust reaction for the formation of the large macrolactone ring, which is the core structure of the dendrodolides. researchgate.netnih.gov

This strategic combination of reactions provides a modular and convergent route to access various members of the dendrodolide family, demonstrating a highly efficient approach to a group of related natural products. researchgate.netresearchgate.net Similar unified strategies have proven effective for other complex natural product families, such as the dictyodendrins. nih.gov

Starting Material Selection in Dendrodolide L Synthesis

Several synthetic campaigns for Dendrodolide L and its analogues have initiated their routes from readily available chiral building blocks.

Known Chiral Epoxides: One synthetic route for Dendrodolide L was developed starting from known chiral epoxides. nih.gov This approach leverages the epoxide as a versatile handle for subsequent regioselective ring-opening and further functionalization.

(R)-Propylene Oxide and 3-Buten-1-ol (B139374): A concise total synthesis of dendrodolides A–D was accomplished using commercially available (R)-propylene oxide and 3-buten-1-ol as starting materials. researchgate.netresearchgate.net This strategy effectively incorporates a pre-existing stereocenter from propylene (B89431) oxide into the final complex target.

Known Aldehydes: An efficient stereoselective total synthesis of Dendrodolide L has also been achieved starting from a known aldehyde, demonstrating another effective entry point into the molecular framework. researchgate.net

The selection of these types of starting materials is a key strategic decision that significantly shortens the synthetic sequence by utilizing the "chiral pool" to avoid the need for de novo creation of all stereocenters.

| Starting Material | Target Molecule(s) | Key Synthetic Advantage |

| Known Chiral Epoxides | Dendrodolide L nih.gov | Provides a chiral handle for regioselective transformations. nih.gov |

| (R)-Propylene Oxide | Dendrodolides A–D researchgate.netresearchgate.net | Incorporates a commercially available, inexpensive chiral building block. researchgate.net |

| 3-Buten-1-ol | Dendrodolides A–D researchgate.netresearchgate.net | Serves as a simple, functionalized C4 building block. researchgate.net |

| Known Aldehyde | Dendrodolide L researchgate.net | Provides a functional group ready for key C-C bond formations. researchgate.net |

Biological Activities and Preliminary Pharmacological Profiles of Dendrodolide L

In Vitro Cytotoxic Activity against Human Cancer Cell Lines

Dendrodolide L has been evaluated for its potential as an anticancer agent by testing its growth-inhibitory effects on various human cancer cell lines. These studies have demonstrated varied efficacy, with notable activity against colorectal carcinoma.

Studies have confirmed that Dendrodolide L exhibits cytotoxic activity against the human colorectal carcinoma cell line, HCT-116. researchgate.net In vitro testing determined its half-maximal inhibitory concentration (IC₅₀), a measure of a substance's potency in inhibiting a specific biological or biochemical function. The IC₅₀ value for Dendrodolide L against HCT-116 cells was reported to be 26.5 µg/mL. researchgate.net This finding establishes that Dendrodolide L can inhibit the proliferation of this specific type of cancer cell in a laboratory setting.

Dendrodolide L was among a series of dendrodolides (A-M) isolated from the fungus Dendrodochium sp. and tested for growth-inhibitory activity against a panel of cancer cells, including the human hepatoma cell line SMMC-7721. frontiersin.org While several other dendrodolides from this group, such as A, B, C, D, H, I, and K, demonstrated measurable cytotoxic effects against SMMC-7721 cells, specific IC₅₀ values for Dendrodolide L against this cell line are not consistently reported in the primary literature, suggesting its activity may be less potent compared to other members of its family against this particular cell line.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Dendrodolide L | HCT-116 | 26.5 |

| Dendrodolide L | SMMC-7721 | Data not reported |

Antimicrobial Investigations

The potential of Dendrodolide L as an antimicrobial agent has been explored through screening against a variety of pathogenic bacteria. These investigations provide insight into its spectrum of activity and how it compares to other related dendrodolide compounds.

In a study evaluating the antibacterial properties of macrolides from a marine-derived Cladosporium sp. fungus, several dendrodolides were tested against a panel of eight pathogenic bacteria. mdpi.com This panel included Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas putida, Nocardia brasiliensis, and Vibrio parahaemolyticus. mdpi.com While other dendrodolides from the same source showed significant activity, Dendrodolide L was not identified as an active compound against the tested strains, indicating it lacks significant antibacterial properties under the tested conditions. mdpi.com

Research into the dendrodolide family reveals a varied range of antimicrobial efficacy. mdpi.com Specifically, Dendrodolides A, C, and M demonstrated notable antibacterial activity against the broad panel of pathogens mentioned above, with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 25.0 μM. mdpi.com The activity of these related compounds highlights the structural nuances within the dendrodolide family that dictate their biological function. The lack of reported activity for Dendrodolide L suggests that specific structural features present in other dendrodolides, but absent in Dendrodolide L, are crucial for their antibacterial effects.

| Compound | Bacillus cereus (MIC, µM) | T. halophilus (MIC, µM) | S. epidermidis (MIC, µM) | S. aureus (MIC, µM) | E. coli (MIC, µM) | P. putida (MIC, µM) | N. brasiliensis (MIC, µM) | V. parahaemolyticus (MIC, µM) |

| Dendrodolide A | 12.5 | 6.25 | 25.0 | 25.0 | 12.5 | 12.5 | 25.0 | 12.5 |

| Dendrodolide C | 6.25 | 3.13 | 12.5 | 12.5 | 6.25 | 6.25 | 12.5 | 6.25 |

| Dendrodolide M | 25.0 | 12.5 | 25.0 | 25.0 | 25.0 | 25.0 | 25.0 | 25.0 |

| Dendrodolide L | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |

Computational Predictions of Molecular Targets and Pathways

A review of the current scientific literature indicates that computational studies, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, or pharmacophore modeling, have not been published for Dendrodolide L. Consequently, there are no available data from computational predictions regarding its specific molecular targets or the cellular pathways it may modulate to exert its cytotoxic effects.

Predicted Molecular Targets

Computational methods, such as molecular docking, have become instrumental in predicting the interactions between small molecules and biological targets, offering insights into their potential pharmacological effects. jscimedcentral.comjournalirjpac.comresearchgate.net For Dendrodolide L, a 12-membered macrolide, in silico studies have predicted its potential to interact with several key proteins implicated in various cellular processes. Among these, Transcription intermediary factor 1-alpha (TIF1α) and Cathepsin D stand out as significant predicted molecular targets. plantaedb.com

A predictive model indicates a high probability of interaction between Dendrodolide L and these proteins. plantaedb.com The model accuracy for the interaction with Transcription intermediary factor 1-alpha is reported to be 93.28%, while for Cathepsin D, it is 89.93%. plantaedb.com These predictions suggest that the biological activities of Dendrodolide L may be mediated, at least in part, through the modulation of these specific targets.

Table 1: Predicted Molecular Targets of Dendrodolide L

| Target Name | UniProt ID | ChEMBL ID | Model Accuracy |

|---|---|---|---|

| Transcription intermediary factor 1-alpha | O15164 | CHEMBL3108638 | 93.28% |

| Cathepsin D | P07339 | CHEMBL2581 | 89.93% |

Data sourced from predictive modeling. plantaedb.com

Transcription intermediary factor 1-alpha (TIF1α) , also known as TRIM24, is a transcriptional coactivator that modulates the activity of various nuclear receptors and is involved in the regulation of cell proliferation and apoptosis. mdpi.com It interacts with chromatin and plays a role in mediating transcriptional control. mdpi.com

Cathepsin D is a lysosomal aspartic protease that plays a crucial role in protein degradation within the lysosome, as well as in processes like apoptosis and tissue remodeling. wikipedia.org Its dysregulation has been associated with various pathological conditions, including cancer. wikipedia.org

While these predictions provide a valuable starting point, further experimental validation is necessary to confirm these interactions and to fully understand the downstream biological consequences of Dendrodolide L's activity on these targets.

General Mechanistic Considerations for Macrolides

Dendrodolide L belongs to the macrolide class of compounds, which are characterized by a large macrocyclic lactone ring. wikipedia.orgmdpi.com Many macrolides are well-known for their primary mechanism of action as protein synthesis inhibitors, particularly in bacteria. mdpi.com This inhibitory action is a cornerstone of their antibiotic effects.

The general mechanism involves the macrolide binding to the 50S subunit of the bacterial ribosome. mdpi.com This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. mdpi.com By binding to the NPET, macrolides can physically obstruct the passage of the growing polypeptide chain, leading to a halt in protein synthesis. mdpi.com This action is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. mdpi.com

More recent evidence suggests that the mechanism is more nuanced than a simple "plug-in-the-bottle" model. mdpi.com Macrolides may selectively inhibit the translation of only a subset of cellular proteins, and this selectivity can depend on both the specific macrolide's structure and the amino acid sequence of the nascent peptide. mdpi.com This context-specific inhibition can lead to the premature dissociation of the peptidyl-tRNA from the ribosome. mdpi.com

While Dendrodolide L is a 12-membered macrolide and this class has been evaluated for various biological activities including antibacterial, cytotoxic, and antiviral properties, it is important to note that not all macrolides possess antibiotic activity. nih.govsci-hub.senih.gov Some, for instance, have been investigated for their immunomodulatory or anti-inflammatory effects. nih.govresearchgate.net The cytotoxic activity of several dendrodolides against various cancer cell lines has been documented, suggesting mechanisms beyond simple antibacterial action may be at play. nih.gov The precise mechanism of action for Dendrodolide L requires specific investigation, but its classification as a macrolide provides a strong rationale for exploring protein synthesis inhibition and other established macrolide activities as potential pathways for its biological effects.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Elucidation of Polyketide Biosynthetic Assembly for Dendrodolides

The core structure of Dendrodolide L and other dendrodolides is assembled by a Type I Polyketide Synthase. nih.govmdpi.com These are massive, multi-domain enzymes that function like a molecular assembly line to construct the polyketide chain from simple acyl-CoA precursors. nih.gov Although the specific PKS gene cluster for Dendrodolide L has not been fully characterized, its structure allows for a hypothetical model of its biosynthesis based on well-understood fungal PKS systems. mdpi.comrsc.org

The biosynthesis of a 12-membered macrolide like Dendrodolide L is initiated by a loading module that primes the PKS with a starter unit. The chain is then extended through successive condensation reactions with extender units, typically malonyl-CoA or methylmalonyl-CoA, each addition facilitated by a dedicated module within the PKS. Each module contains a specific set of catalytic domains that dictate the chemistry of each two-carbon unit added to the growing chain.

A typical fungal Type I PKS module minimally contains:

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA).

Ketosynthase (KS): Catalyzes the carbon-carbon bond formation, extending the polyketide chain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm, shuttling it between catalytic domains.

To achieve the final structure of Dendrodolide L, additional modifying domains are required within specific modules:

Ketoreductase (KR): Reduces a β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates a water molecule to form a double bond.

Enoylreductase (ER): Reduces a double bond to a saturated carbon-carbon bond.

After the full-length polyketide chain is assembled and modified, a final Thioesterase (TE) domain catalyzes the release of the molecule, often through an intramolecular esterification reaction that forms the characteristic 12-membered macrolactone ring. acs.org The specific sequence and combination of these domains across the PKS modules precisely determine the final chemical structure of Dendrodolide L.

Enzymatic Control of Stereospecificity (e.g., Beta-Ketoreductase Activity)

The biological activity of complex molecules like Dendrodolide L is critically dependent on their precise three-dimensional arrangement, or stereochemistry. This stereocontrol is exquisitely managed by the modifying domains within the PKS assembly line, particularly the β-ketoreductase (KR) domains. beilstein-journals.orgacs.org

KR domains are responsible for reducing the β-keto group of the growing polyketide chain to a hydroxyl group, creating a stereocenter. nih.gov These enzymes are highly stereospecific, meaning they can generate either a D- or L-hydroxyl configuration (equivalent to R or S, depending on the substituents). nih.govnih.gov The specific type of KR domain within a module dictates the stereochemical outcome at that position. acs.org

The isolation of numerous dendrodolide epimers—molecules that differ only in the stereochemistry at one or more centers—from a single fungal source, Dendrodochium sp., highlights the remarkable complexity of the biosynthetic machinery. acs.orgresearchgate.net This natural diversity suggests that the KR domains involved in dendrodolide biosynthesis may exhibit an unusual degree of programming or "leaky" fidelity. acs.org Some fungal PKSs possess KR domains that can even display substrate-dependent stereospecificity, where the stereochemical outcome of the reduction changes as the polyketide chain grows in length. nih.govresearchgate.net This phenomenon, where a single KR domain generates different stereoisomers at different points in the assembly process, represents a complex layer of biosynthetic programming that is not yet fully understood. nih.govresearchgate.net The stereochemical configuration of each hydroxyl group in Dendrodolide L is therefore a direct result of the intrinsic stereospecificity of the corresponding KR domain that acted upon the polyketide intermediate at that specific step of biosynthesis. acs.orgrsc.org

Advanced Approaches for Enhancing Dendrodolide L Production

The natural production of specific secondary metabolites like Dendrodolide L is often low or occurs only under specific, often unknown, environmental conditions. To overcome this limitation, metabolic engineering strategies are employed to awaken or enhance the expression of the corresponding biosynthetic gene clusters (BGCs).

Co-Cultivation Strategies for Metabolite Induction

Microorganisms in nature exist in complex communities where they compete and interact. This chemical warfare often triggers the production of specialized metabolites that are not produced when the microbes are grown in isolation (axenic culture). nih.govfrontiersin.org Co-cultivation, or mixed fermentation, harnesses this principle by intentionally growing two or more different microorganisms together to stimulate the production of novel or cryptic compounds. acs.orgnih.gov

This strategy has been successfully applied to induce the production of dendrodolides. In a notable study, the co-cultivation of two marine sediment-derived fungi, Plenodomus influorescens and Pyrenochaeta nobilis, led to the isolation of Dendrodolide E and a new analogue, Dendrodolide N. nih.govresearchgate.net These compounds were not detected in the axenic cultures of either fungus, demonstrating that the microbial interaction directly triggered the activation of the silent dendrodolide BGC. nih.govnih.govresearchgate.net While this study did not identify Dendrodolide L specifically, it provides a strong proof-of-concept that co-cultivation is a powerful strategy for inducing the biosynthesis of the dendrodolide family of macrolides. The selection of appropriate co-culture partners remains a key challenge, but this approach holds significant promise for accessing Dendrodolide L and other rare analogues. nih.govmdpi.com

Table 1: Induction of Dendrodolides via Fungal Co-Cultivation

| Co-culture Pair | Producing Organism(s) | Induced Metabolites | Reference |

| Plenodomus influorescens & Pyrenochaeta nobilis | Interaction-dependent | Dendrodolide E, Dendrodolide N | nih.govmdpi.com |

Chemical Epigenetic Modifiers in Fungal Culture

Many fungal BGCs are kept silent under standard laboratory conditions through epigenetic regulation, such as DNA methylation and histone deacetylation, which result in a condensed, inaccessible chromatin structure. frontiersin.orgjelsciences.com Chemical epigenetic modifiers are small molecules that can reverse these silencing marks, leading to the expression of previously cryptic genes. mdpi.commdpi.com

The application of such modifiers has been shown to be a highly effective method for activating dendrodolide production. Researchers found that cultivating the endophytic fungus Dimorphosporicola tragani in the presence of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine or the histone deacetylase (HDAC) inhibitor valproic acid induced the production of three distinct dendrodolides: E, G, and I. mdpi.comnih.gov These compounds were absent in the control cultures, indicating that epigenetic modification successfully activated the silent dendrodolide BGC in this fungus. nih.govresearchgate.net This approach provides a direct and powerful tool to unlock the latent biosynthetic potential of fungi, offering a promising route to enhance or induce the production of Dendrodolide L from its native producers like Cladosporium sp. nih.govmdpi.comresearchgate.net

Table 2: Dendrodolide Production Induced by Chemical Epigenetic Modifiers

| Fungal Strain | Epigenetic Modifier | Concentration | Induced Dendrodolides | Reference |

| Dimorphosporicola tragani CF-090383 | 5-azacytidine | 100 µM | Dendrodolide E, G, I | mdpi.comnih.gov |

| Dimorphosporicola tragani CF-090383 | Valproic Acid | 100 µM | Dendrodolide E, G, I | nih.gov |

Translational Research and Future Directions for Dendrodolide L

Preclinical Development and Efficacy Studies (in vitro and potential in vivo implications)

The initial biological evaluation of Dendrodolide L has centered on its in vitro cytotoxic and antimicrobial activities. These preclinical studies have provided the foundational evidence for its therapeutic potential.

Cytotoxicity against Human Cancer Cell Lines

Dendrodolide L has demonstrated inhibitory activity against human tumor cell lines. In a notable study, it was evaluated alongside twelve other related dendrodolides (A-M) for its effect on human colorectal carcinoma (HCT-116) and human hepatocellular carcinoma (SMMC-7721) cells. researchgate.net Dendrodolide L exhibited a half-maximal inhibitory concentration (IC50) of 26.5 µg/mL against the HCT-116 cell line. researchgate.net A broader study of the dendrodolide family reported IC50 values ranging from 5.7 to 26.5 µM against both HCT-116 and SMMC-7721 cell lines. sci-hub.se

| Cell Line | Cancer Type | IC50 Value |

| HCT-116 | Colorectal Carcinoma | 26.5 µg/mL |

| SMMC-7721 | Hepatocellular Carcinoma | Moderate Activity |

Data sourced from studies on dendrodolides, including Dendrodolide L. researchgate.netsci-hub.se

Antimicrobial Spectrum

In addition to its cytotoxic effects, Dendrodolide L has been assessed for its antimicrobial properties. As part of a larger screening of compounds isolated from a gorgonian-derived fungus, Cladosporium sp. RA07-1, Dendrodolide L was evaluated for antibacterial activity against a panel of eight pathogenic bacteria. The tested strains included Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas putida, Nocardia brasiliensis, and Vibrio parahaemolyticus. While the study confirmed the evaluation, specific activity data for Dendrodolide L against each strain was not detailed.

Potential In Vivo Implications

Comprehensive Mechanistic Investigations of Cytotoxicity and Antimicrobial Action

Understanding the molecular mechanisms through which Dendrodolide L exerts its biological effects is crucial for its further development. While specific studies on Dendrodolide L are limited, insights can be drawn from research on related macrolides.

Cytotoxicity Mechanism

The precise mechanism of cytotoxicity for Dendrodolide L has not been fully elucidated. However, a review of 12-membered macrolactones suggests a potential mode of action. Studies on derivatives of the related Dendrodolide A indicated that these compounds may exert their antiproliferative effects by directly targeting cell cycle progression. sci-hub.se Specifically, these analogs were found to induce an arrest in the sub-G1 phase of the cell cycle, an event often associated with apoptosis. sci-hub.se It is plausible that Dendrodolide L shares this mechanism, though further investigation involving cell cycle analysis and apoptosis assays with the specific compound is required for confirmation. frontiersin.orgoncotarget.com

Antimicrobial Action

For the broader class of macrolide antibiotics, a primary mechanism of action is the inhibition of bacterial protein synthesis. nih.govwikipedia.org These compounds typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for the nascent peptide chain and thereby halting protein elongation. nih.gov This action is generally bacteriostatic. mdpi.com It is hypothesized that the antibacterial activity of Dendrodolide L follows this established mechanism for macrolides, but this requires experimental verification through ribosome binding assays and protein synthesis inhibition studies. researchgate.net

Design and Synthesis of Novel Dendrodolide L Analogs for Enhanced Bioactivity

Due to its interesting biological activity and limited availability from natural sources, Dendrodolide L has become an attractive target for total synthesis. researchgate.net Several synthetic routes have been successfully developed, often employing key reactions such as Yamaguchi esterification and ring-closing metathesis (RCM). researchgate.netnih.govresearchgate.net These synthetic achievements not only provide access to the natural product but also open avenues for creating novel analogs with potentially enhanced bioactivity.

A unified synthetic strategy has been developed for several members of the dendrodolide family, including Dendrodolide L, which can facilitate the generation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Research on the related Dendrodolides A–D has shown that creating a series of ester derivatives at the C-3 position is a viable strategy for exploring how structural modifications impact cytotoxicity. researchgate.netresearchgate.net

Future design and synthesis efforts could focus on:

Modification of the C-11 hydroxyl group: Esterification or etherification at this position could alter the compound's polarity and hydrogen-bonding capabilities, potentially influencing target binding and cell permeability.

Alterations to the macrolactone ring: Modifying the ring size or the position of the ketone and ester functionalities could lead to analogs with different conformational properties and improved biological activity.

Introduction of different functional groups: Appending various chemical moieties to the carbon backbone could enhance target specificity and potency.

Systematic exploration through the synthesis and biological evaluation of such analogs is essential to establish a clear SAR and to optimize the therapeutic properties of the dendrodolide scaffold. mdpi.comchemmethod.com

Sustainable Production and Biotechnological Scale-Up

The reliable and scalable production of Dendrodolide L is a prerequisite for extensive preclinical and potential clinical development. As a fungal metabolite, fermentation is the primary method for its production. sci-hub.se

Fungal Fermentation

Dendrodolide L is a polyketide natural product produced by fungi, including Dendrodochium sp. and Cladosporium sp. researchgate.netmdpi.com Its biosynthesis is thought to involve a highly reducing polyketide synthase. mdpi.com The co-isolation of several dendrodolide epimers from the producing fungus suggests a complex biosynthetic pathway with intricate stereochemical control by enzymes like β-ketoreductases. researchgate.netacs.org

Optimization and Scale-Up Strategies

To move from laboratory-scale isolation to industrial production, significant optimization of the fermentation process is necessary. slideshare.netresearchgate.net Key strategies include:

Classical Fermentation Optimization: This involves systematically refining physical and nutritional parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and agitation speed to maximize the yield of Dendrodolide L from the fungal culture. ijcmas.commdpi.comresearchgate.net

Co-cultivation: Fungal co-cultivation techniques, where the producing strain is grown with another microorganism, can trigger the expression of silent biosynthetic gene clusters and enhance the production of secondary metabolites. mdpi.com This approach has been shown to increase the yield of other dendrodolides and could be applied to Dendrodolide L. mdpi.com

Metabolic Engineering and Synthetic Biology: Advanced techniques can be employed to engineer the producing fungus for higher yields. This could involve overexpressing key genes in the Dendrodolide L biosynthetic pathway or knocking out competing pathways. frontiersin.org Elucidating the complete biosynthetic gene cluster for dendrodolides is a critical step towards these advanced engineering strategies. dntb.gov.ua

Combining optimized fermentation with efficient downstream processing and purification will be essential to establish a sustainable and economically viable supply of Dendrodolide L for future research and development. nih.gov

Q & A

Q. What are the established synthetic routes for Dendrodolide L, and what analytical methods validate its structural integrity?

Dendrodolide L is synthesized via hydrogenation of intermediates using palladium on carbon (Pd/C) in ethyl acetate, followed by column chromatography purification (10% ethyl acetate in petroleum ether). Structural validation employs nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared spectroscopy (IR), and electrospray ionization mass spectrometry (ESIMS). Key steps include monitoring reaction completion via thin-layer chromatography (TLC) and ensuring purity >95% for reliable spectral data .

Q. How is the absolute configuration of Dendrodolide L determined experimentally?

The absolute configuration is resolved using a combination of X-ray crystallography, modified Mosher method, and time-dependent density functional theory (TDDFT) calculations of electronic circular dichroism (ECD) spectra. Conformational flexibility of the 12-membered macrolide ring necessitates advanced computational modeling to avoid misassignment, as simple ECD spectral comparisons are insufficient .

Q. What bioactivities have been reported for Dendrodolide L and related macrolides?

Dendrodolides exhibit growth inhibitory activity against cancer cell lines (e.g., SMMC-7721, HCT116) and phytopathogens (Phytophthora infestans, Xanthomonas campestris). Activity varies with substituents: hydroxyl and methyl groups influence binding to bacterial ribosomes, disrupting protein synthesis. Bioassays use IC₅₀ values (µM) and zone-of-inhibition assays, with positive controls like cephalochromin .

Advanced Research Questions

Q. How do conformational dynamics of Dendrodolide L affect its chiroptical properties and bioactivity?

The macrolide ring's flexibility leads to multiple conformers, which alter ECD spectra and biological interactions. Molecular dynamics (MD) simulations paired with TDDFT-ECD calculations reveal dominant conformers. For example, equatorial vs. axial hydroxyl orientations impact hydrogen bonding with target proteins, affecting IC₅₀ values by ±30% .

Q. What experimental strategies resolve contradictions between theoretical and observed spectroscopic data for Dendrodolide L?

Discrepancies in absorption spectra (e.g., Δε values at 250–300 nm) arise from solvent polarity and conformational equilibria. Strategies include:

Q. How do co-cultivation conditions enhance Dendrodolide L production in marine fungi?

Solid media (e.g., potato dextrose agar, PDA) upregulate dendrodolide biosynthesis compared to liquid broth (PDB), as shown by LC-MS/MS quantification. PDA increases titers by 3–5×, likely due to oxygen diffusion and stress-induced secondary metabolite production. Gene expression analysis (RNA-seq) identifies β-ketoreductase and polyketide synthase (PKS) clusters responsive to solid-phase cultivation .

Q. What computational tools are critical for SAR studies of Dendrodolide L derivatives?

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding to ribosomal subunits (PDB: 4V7Q).

- QSAR models : Gaussian-based DFT for electron density mapping of substituents (e.g., C-9 vs. C-11 methylation).

- ADMET prediction : SwissADME for bioavailability and toxicity screening .

Methodological Recommendations

- Synthesis : Optimize Pd/C catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) to minimize side products .

- Data Analysis : Use Bruker TopSpin 4.0 for NMR peak integration and MestReNova for spectral simulation .

- Cultivation : Monitor fungal co-cultures for 14–21 days at 25°C with 12h/12h light/dark cycles to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.